molecular formula C24H21Cl6NO3 B14126400 2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine

2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine

Cat. No.: B14126400
M. Wt: 584.1 g/mol
InChI Key: IMJARUZYLBXOTC-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine is an organic compound characterized by the presence of multiple dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy compounds.

Scientific Research Applications

2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenoxy)ethylamine
  • 2-(3,4-dichlorophenoxy)-N,N-diethylethanamine
  • 2-(3,4-dichlorophenoxy)acetic acid

Uniqueness

2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine is unique due to its multiple dichlorophenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific binding affinities, making it valuable for specialized applications.

Properties

Molecular Formula

C24H21Cl6NO3

Molecular Weight

584.1 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)-N,N-bis[2-(3,4-dichlorophenoxy)ethyl]ethanamine

InChI

InChI=1S/C24H21Cl6NO3/c25-19-4-1-16(13-22(19)28)32-10-7-31(8-11-33-17-2-5-20(26)23(29)14-17)9-12-34-18-3-6-21(27)24(30)15-18/h1-6,13-15H,7-12H2

InChI Key

IMJARUZYLBXOTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCN(CCOC2=CC(=C(C=C2)Cl)Cl)CCOC3=CC(=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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